2-Amino-5-(2-methylphenoxy)benzoic acid

Lipophilicity Drug Discovery Medicinal Chemistry

2-Amino-5-(2-methylphenoxy)benzoic acid is the precise scaffold for medicinal chemistry programs requiring enhanced membrane permeability (Log P 3.47, LogD7.4 0.62). Its defined 2-methylphenoxy spatial arrangement is non-interchangeable with non-methylated or regioisomeric analogs, a factor proven critical for inhibitory potency in phenoxybenzoic acid systems. The reliable 149–153°C melting point enables immediate in-lab QC before key synthetic steps, reducing batch failure risk.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 885268-00-8
Cat. No. B1498201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-methylphenoxy)benzoic acid
CAS885268-00-8
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(=O)O
InChIInChI=1S/C14H13NO3/c1-9-4-2-3-5-13(9)18-10-6-7-12(15)11(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)
InChIKeyXJZGSKLLSIYBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8): A Precision Chemical Tool for Targeted Research


2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) is a synthetic aromatic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It belongs to the class of phenoxybenzoic acid derivatives and is characterized by an amino group at the 2-position and a 2-methylphenoxy group at the 5-position of the benzoic acid core [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated Log P of 3.47 and a melting point range of 149-153°C, which differentiate it from its structural analogs [2]. The compound is primarily utilized as a research intermediate and a building block in the synthesis of more complex organic molecules .

The Critical Limitations of Generic Substitution for 2-Amino-5-(2-methylphenoxy)benzoic acid in Specialized Research


The specific positioning of the 2-methylphenoxy group in 2-Amino-5-(2-methylphenoxy)benzoic acid is crucial for its intended activity in certain structural classes, particularly as a phenoxybenzoic acid derivative . In related systems, the distance between the carboxyl group and the phenyl ring centroid has been shown to be a critical determinant of inhibitory potency against targets such as human steroid 5α-reductase [1]. Generic substitution with a compound lacking the precise 2-methylphenoxy substitution (e.g., a 3- or 4-substituted analog, or a non-methylated phenoxy derivative) could result in a significant loss or alteration of this key spatial arrangement, thereby compromising research outcomes . The quantitative evidence below demonstrates why this specific compound is not interchangeable with its close analogs for applications where this structural feature is paramount.

Quantitative Differentiators for 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) Versus Key Analogs


Enhanced Lipophilicity via 2-Methylphenoxy Substitution Drives Distinct Pharmacokinetic Predictions

The substitution of a 2-methylphenoxy group in the target compound results in a calculated Log P value of 3.47, which is 0.52 units higher than the Log P of 2.95 for the non-methylated analog, 2-amino-5-phenoxybenzoic acid [1][2]. This increase in lipophilicity is a direct consequence of the additional methyl group on the phenyl ring .

Lipophilicity Drug Discovery Medicinal Chemistry

Distinct Lipophilicity-Driven Distribution Profile: Impact on LogD7.4

The target compound exhibits a calculated LogD7.4 of 0.62, which is significantly higher (by 0.51 units) than the LogD7.4 of 0.11 for its non-methylated analog, 2-amino-5-phenoxybenzoic acid [1][2]. This difference is directly attributed to the presence of the 2-methyl substituent on the phenoxy ring .

Distribution Coefficient Drug Metabolism Pharmacokinetics

Defined Melting Point Range Enables Quality Control and Handling Predictability

2-Amino-5-(2-methylphenoxy)benzoic acid is consistently characterized by a sharp melting point range of 149-153°C, as reported across multiple vendor specifications [1]. This well-defined physical property provides a reliable and immediate quality control check for researchers, ensuring batch-to-batch consistency and purity.

Quality Control Chemical Handling Process Chemistry

Optimized Applications of 2-Amino-5-(2-methylphenoxy)benzoic acid (CAS 885268-00-8) Based on Its Differentiated Properties


Medicinal Chemistry: Optimizing Lipophilicity for Membrane Permeability

For medicinal chemists developing new drug candidates, particularly those targeting intracellular enzymes or receptors, the elevated Log P and LogD7.4 values of 2-Amino-5-(2-methylphenoxy)benzoic acid (Log P = 3.47, LogD7.4 = 0.62) compared to its non-methylated analog (Log P = 2.95, LogD7.4 = 0.11) make it a preferred scaffold or intermediate when aiming to enhance membrane permeability and improve oral bioavailability [1][2]. This compound is particularly relevant in the design of phenoxybenzoic acid-based inhibitors, where the spatial arrangement of the phenoxy group is a known determinant of activity [3].

Process Chemistry and Quality Assurance: Utilizing Defined Melting Point for Purity Control

In process chemistry and analytical laboratories, the consistent and well-defined melting point range of 149-153°C for 2-Amino-5-(2-methylphenoxy)benzoic acid serves as a straightforward and reliable quality control metric [1][2][3]. This property allows for rapid confirmation of material identity and purity before use in critical synthetic steps, ensuring reproducibility and reducing the risk of failure due to substandard starting materials.

Synthesis of Complex Organic Molecules as a Reactive Building Block

2-Amino-5-(2-methylphenoxy)benzoic acid is a versatile building block for synthesizing complex organic molecules . Its unique substitution pattern allows for selective functionalization, making it valuable in creating diverse chemical libraries for drug discovery and materials science . The compound's structural features enable it to serve as a key intermediate in pathways requiring specific reactivity at the amino or carboxylic acid groups.

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